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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentyne

Cat. No.: B13617016

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for the
unsaturated hydrocarbon 3,4-Dimethyl-1-pentyne (CAS No: 61064-08-2). Due to a lack of
publicly available experimental data for this specific compound, this document presents
theoretically calculated values and outlines the standard experimental protocols that would be
employed for their empirical determination. This information is intended to serve as a valuable
resource for professionals in research and development who require thermochemical data for
modeling and process design.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and calculated thermochemical
properties of 3,4-Dimethyl-1-pentyne. These calculated values provide estimates that are
useful for initial assessments and modeling purposes.

Table 1: General and Physicochemical Properties of 3,4-Dimethyl-1-pentyne
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Property Value Unit Source
Molecular Formula C7H12 - [1112]
Molecular Weight 96.17 g/mol [1]
3,4-dimethylpent-1-
IUPAC Name - [1]
yne
Canonical SMILES CC(C)c(c)c#C -
JDQKSTIAVKXRSK-
InChl Key - [2]
UHFFFAOYSA-N
Normal Boiling Point Joback Calculated
_ 348.80 K
(Thoil) Property[3]
Normal Melting Point Joback Calculated
185.62 K
(Tfus) Property[3]
Critical Temperature Joback Calculated
532.81 K
(Te) Property[3]
N Joback Calculated
Critical Pressure (Pc) 3356.75 kPa
Property[3]
N Joback Calculated
Critical Volume (Vc) 0.378 m3/kmol

Property[3]

Table 2: Calculated Thermochemical Properties of 3,4-Dimethyl-1-pentyne
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Property Symbol Value Unit Source
Joback
Enthalpy of
) AfH°gas 93.53 kJ/mol Calculated
Formation (gas)
Property[3]
Standard Gibbs Joback
Free Energy of JAViChe 226.25 kJ/mol Calculated
Formation Property[3]
Joback
Enthalpy of
T AvapH® 30.26 kJ/mol Calculated
Vaporization
Property[3]
Joback
Enthalpy of
) AfusH® 9.81 kJ/mol Calculated
Fusion
Property[3]
Ideal Gas Heat
Cp,gas - J/mol-K [3]

Capacity

Note: The ideal gas heat capacity (Cp,gas) is mentioned as a property in the data source, but a
specific value is not provided.

Experimental Protocols

While experimental data for 3,4-Dimethyl-1-pentyne is not readily available in the public
domain, the following sections describe the standard methodologies that would be used to
determine its thermochemical properties.

Determination of Enthalpy of Formation

The standard enthalpy of formation (AfH®) of an organic compound like 3,4-Dimethyl-1-
pentyne is typically determined indirectly through combustion calorimetry.

1. Sample Preparation and Purity Analysis:

e The 3,4-Dimethyl-1-pentyne sample would be purified to a high degree, typically greater
than 99.9 mol%, using techniques such as fractional distillation or preparative gas
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chromatography.

The purity of the sample is crucial and would be verified using analytical methods like gas
chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR)
spectroscopy. The water content would be determined by Karl Fischer titration.

. Combustion Calorimetry:

A precisely weighed sample of 3,4-Dimethyl-1-pentyne would be placed in a sample holder
(e.g., a platinum crucible) within a constant-volume bomb calorimeter.

The bomb is then sealed and pressurized with a known excess of pure oxygen (typically
around 3 MPa).

The sample is ignited, and the complete combustion reaction is initiated. The combustion of
3,4-Dimethyl-1-pentyne would proceed as follows: C7Hi2(l) + 10 O2(g) » 7 CO2(g) + 6
H20(1)

The temperature change of the surrounding water bath in the calorimeter is meticulously
recorded with high-precision thermometers.

The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is
determined in separate calibration experiments using a substance with a known heat of
combustion, such as benzoic acid.

. Data Analysis:

The gross heat of combustion (AU°®) is calculated from the observed temperature rise and
the energy equivalent of the calorimeter.

Corrections are applied to account for the heat of formation of nitric acid (from residual
nitrogen in the bomb) and for the Washburn corrections (to correct to standard states).

The standard enthalpy of combustion (AcH®) is then calculated from the corrected energy of
combustion.

Finally, the standard enthalpy of formation (AfH®) is determined using Hess's Law, by
applying the known standard enthalpies of formation of the combustion products (COz and
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H20) to the balanced chemical equation of combustion.

Determination of Heat Capacity

The heat capacity (Cp) of 3,4-Dimethyl-1-pentyne in its liquid or solid state would be
measured using adiabatic scanning calorimetry or differential scanning calorimetry (DSC).

1. Adiabatic Scanning Calorimetry:

« A known mass of the sample is placed in a sealed sample container within a calorimeter that
is maintained in an adiabatic shield.

o A measured amount of electrical energy is supplied to the sample, and the resulting
temperature increase is recorded.

e The heat capacity is calculated from the amount of heat added and the observed
temperature change.

o Measurements are taken over a range of temperatures to determine the temperature
dependence of the heat capacity.

2. Differential Scanning Calorimetry (DSC):

o Asmall, weighed sample is placed in a sample pan, and an empty reference pan is also
prepared.

e Both pans are heated or cooled at a controlled rate in the DSC instrument.

e The instrument measures the difference in heat flow required to maintain the sample and
reference at the same temperature. This difference is directly proportional to the heat
capacity of the sample.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the
enthalpy of formation and a conceptual representation of the factors influencing
thermochemical properties.
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Caption: Experimental workflow for determining the standard enthalpy of formation.
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Caption: Factors influencing the thermochemical properties of 3,4-Dimethyl-1-pentyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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